4-benzyl-N-methylmorpholine-2-carboxamide
Overview
Description
4-benzyl-N-methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide and similar compounds often involves complex chemical reactions . For instance, one study describes a metal- and additive-free visible light-induced [4+2] annulation of two simple linear starting materials, namely acrylamides and 2-benzyl-2-bromocarbonyls .Molecular Structure Analysis
The molecular structure of 4-benzyl-N-methylmorpholine-2-carboxamide is defined by its molecular formula, C13H18N2O2 . This formula indicates that the molecule is composed of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 4-benzyl-N-methylmorpholine-2-carboxamide are complex and can vary depending on the specific conditions and reactants used . For example, one study describes a cascade C (sp 3 )−Br/C (sp 2 )−H bond cleavage, double C−C bond formation, and aromatization sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-benzyl-N-methylmorpholine-2-carboxamide are determined by its molecular structure . For example, its molecular weight is 234.29 g/mol.Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Activity
In a study by Aytemir et al. (2003), 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were synthesized, exhibiting antimicrobial activities. The derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, and various fungi (Aytemir, Erol, Hider, & Özalp, 2003).
Antibacterial Evaluation of Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides
Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Synthesis and Antiviral Activity in HIV-integrase Inhibition
Boros et al. (2009) disclosed the structure-activity relationships of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors. These compounds showed potent antiviral activity in cellular assays, crucial for enzyme inhibition (Boros et al., 2009).
Carboxamides in Cancer Treatment
PARP Inhibitor for Cancer Treatment
Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors. One of these, ABT-888, showed promise in human phase I clinical trials for cancer treatment (Penning et al., 2009).
Fluorinated 3-Benzyl-5-Indolecarboxamides in Cancer Research
Jacobs et al. (1994) explored a series of fluorinated 3-benzyl-5-indolecarboxamides, identifying ZENECA ZD 3523 for clinical evaluation. This compound showed potent activity as a leulotriene receptor antagonist and promises in cancer research (Jacobs et al., 1994).
Other Applications of Carboxamide Derivatives
Synthesis and Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. The analogues showed promising in vivo activities and were less active in models predictive of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Carboxamide Derivatives in Stem Cell Research
Ries et al. (2013) efficiently synthesized N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a small molecule known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts (Ries, Granitzka, Stalke, & Ducho, 2013).
Future Directions
The future directions for research on 4-benzyl-N-methylmorpholine-2-carboxamide could include further studies on its synthesis, mechanism of action, and potential applications . For example, one study suggests that new synthetic strategies could lead to the development of more efficient and environmentally friendly methods for producing this and similar compounds .
properties
IUPAC Name |
4-benzyl-N-methylmorpholine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNALSHTYAZAZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233448 | |
Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-methylmorpholine-2-carboxamide | |
CAS RN |
135072-16-1 | |
Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135072-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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